molecular formula C27H27BrN2OS B2695530 N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide CAS No. 391220-61-4

N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide

Cat. No.: B2695530
CAS No.: 391220-61-4
M. Wt: 507.49
InChI Key: RIHSPJIIMGQTOV-UHFFFAOYSA-N
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Description

N-(4-Benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide is a synthetic small molecule designed for pharmaceutical and medicinal chemistry research. It features a unique hybrid architecture combining an adamantane cage, a bromine substituent, and a biaryl-thiazole core, making it a compelling scaffold for developing novel bioactive agents. Heterocyclic compounds, particularly the 1,3-thiazole ring, are fundamental in medicinal chemistry as they improve a drug's physicochemical properties, enhance solubility and bioavailability, and facilitate molecular recognition through their distinct electronic and hydrogen-bonding capabilities . The rigid, planar thiazole moiety is a privileged structure known to promote favorable interactions with biological targets . The adamantane group is a well-known pharmacophore that can confer high lipophilicity and promote membrane penetration, while the bromine atom provides a versatile synthetic handle for further structure-activity relationship (SAR) explorations via cross-coupling chemistry. This combination of features makes this compound a valuable intermediate for constructing more complex molecules in combinatorial synthesis, fragment-based drug discovery, and lead optimization programs . Researchers can utilize this compound as a key building block in projects targeting various disease areas, including infectious diseases, given the documented antimicrobial activity of related thiazole and 1,3,4-thiadiazole derivatives . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2OS/c28-27-14-18-11-19(15-27)13-26(12-18,17-27)24(31)30-25-29-22(16-32-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16,18-19,23H,11-15,17H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHSPJIIMGQTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst such as aluminum chloride.

    Bromination of Adamantane: The adamantane core can be brominated using bromine or N-bromosuccinimide (NBS) under radical conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the bromoadamantane derivative with the thiazole intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the adamantane moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or infectious diseases.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies and computational modeling to elucidate.

Comparison with Similar Compounds

Structural Analog: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Key Differences :

  • Substituents on the Heterocycle: The target compound has a 4-benzhydryl-thiazole, whereas the analog features a 6-methoxy-benzothiazole. The benzhydryl group increases steric hindrance and lipophilicity compared to the smaller, electron-donating methoxy group. The adamantane in the target compound is 3-brominated and linked via a direct carboxamide (CONH), while the analog uses an acetamide spacer (CH₂CONH) with a non-halogenated adamantane.
  • Synthesis :

    • The analog was synthesized via imidazole-mediated coupling of 1-adamantylacetyl derivatives with 6-methoxy-benzothiazol-2-amine . The target compound likely employs similar coupling strategies but requires bromination of adamantane prior to carboxamide formation.
  • Crystallographic Features :

    • The analog crystallizes in a triclinic P1 space group , forming H-bonded dimers via N–H⋯N interactions and ribbons stabilized by S⋯S contacts (3.622 Å) .
    • The target compound’s benzhydryl group and bromine would likely disrupt such interactions, favoring van der Waals forces and altered packing motifs.

Table 1: Structural and Functional Comparison

Parameter N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Heterocycle Substituent 4-benzhydryl-thiazole 6-methoxy-benzothiazole
Adamantane Modification 3-bromo, 1-carboxamide 1-yl (non-brominated), acetamide linkage
Lipophilicity (Predicted) High (due to bromine and benzhydryl) Moderate (methoxy is polar, non-halogenated)
Key Interactions Halogen bonding (Br), π-π (benzhydryl) H-bonding (methoxy, acetamide), S⋯S interactions
Crystallographic Space Group Not reported (likely complex due to steric bulk) Triclinic P1

Broader Context: Adamantane-Thiazole/Benzothiazole Hybrids

Other analogs include:

  • N-(1,3-thiazol-2-yl)adamantane-1-carboxamides : Lacking substituents like bromine or benzhydryl, these exhibit reduced steric hindrance and simpler packing patterns.
  • Halogenated Derivatives : Compounds with fluorine or chlorine at adamantane positions show varied bioactivity due to differences in electronegativity and bond strength compared to bromine.

Functional Implications :

  • Bromine vs. Methoxy groups prioritize H-bonding and solubility.
  • Benzhydryl vs. Smaller Substituents : The benzhydryl group may improve blood-brain barrier penetration but could limit solubility and synthetic yield.

Research Findings and Implications

Structural Insights

  • The direct carboxamide linkage in the target compound allows stronger hydrogen bonding versus the acetamide’s methylene spacer, which may enhance interactions with biological targets.

Challenges and Opportunities

  • Synthesis : Bromination of adamantane requires precise conditions to avoid side reactions.
  • Biological Screening: No activity data is available for the target compound, but benzothiazole-adamantane hybrids are explored for antiviral, anticancer, and neuroprotective applications.

Biological Activity

N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN3OSC_{20}H_{20}BrN_3OS with a molecular weight of approximately 425.36 g/mol. The compound features a thiazole ring, a bromine atom, and an adamantane backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It acts as an agonist for certain receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a promising spectrum of activity against resistant strains of bacteria.
  • Anticancer Research : A recent publication in Cancer Letters reported on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.

Toxicity and Safety Profile

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via a two-step approach: (1) amide coupling between a brominated adamantane carboxylic acid derivative and a functionalized thiazole-amine, and (2) cyclization or substitution reactions to introduce the benzhydryl group. For example, describes a similar adamantane-thiazole synthesis using imidazole-mediated coupling in chloroform under reflux, yielding 22% crystallized product after ethanol recrystallization . Key parameters include solvent choice (e.g., CHCl₃ for solubility), reaction time (6–12 hours), and purification via column chromatography or recrystallization.

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. highlights that adamantane-thiazole derivatives crystallize in triclinic P1 space groups, with intermolecular hydrogen bonds (e.g., N–H⋯N) and non-classical interactions (e.g., C–H⋯O) stabilizing the lattice . Computational tools like Mercury or Olex2 can visualize packing diagrams and quantify bond angles (e.g., N–C–C–C dihedral angles ≈ −100°).

Advanced Research Questions

Q. What computational strategies are recommended to analyze the steric effects of the adamantane and benzhydryl moieties on binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model steric interactions. The adamantane’s rigid cage may occupy hydrophobic pockets in target proteins, while the benzhydryl group’s bulkiness could influence binding kinetics. supports this by showing that adamantane derivatives exhibit unique binding profiles due to their topology . Pair with free energy perturbation (FEP) calculations to quantify substituent effects on binding energy.

Q. How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity and biological activity?

  • Methodological Answer : Bromine at the adamantane C3 position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for further functionalization. demonstrates that brominated thiazole derivatives show increased cytotoxicity, likely due to improved membrane permeability . Compare IC₅₀ values against non-brominated analogs in cell-based assays (e.g., MTT on cancer cell lines) to validate structure-activity relationships (SAR).

Q. How should researchers resolve contradictions in reported synthetic yields for adamantane-thiazole hybrids?

  • Methodological Answer : Discrepancies in yields (e.g., 22% in vs. higher yields in other studies) may arise from solvent polarity , catalyst choice , or reflux duration . Systematic optimization via Design of Experiments (DoE) is advised. For instance, achieved higher yields using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI . Monitor reactions by TLC or LC-MS to identify intermediates and byproducts.

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) and apoptosis assays (e.g., Annexin V/PI staining). used Daphnia magna cytotoxicity assays for rapid screening, but mammalian cell models (e.g., HeLa or HepG2) are more relevant for human therapeutic potential . Pair with proteomics (e.g., Western blot for caspase-3 activation) to confirm mechanistic pathways.

Q. How can researchers validate intermolecular interactions observed in crystallography studies?

  • Methodological Answer : Supplement SCXRD data with solid-state NMR to probe hydrogen bonding and π-stacking. used Hirshfeld surface analysis to quantify interaction contributions (e.g., S⋯S contacts at 3.62 Å in adamantane-thiazole derivatives) . For solution-phase validation, use NOESY NMR to detect through-space correlations between benzhydryl protons and thiazole rings.

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